Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Description

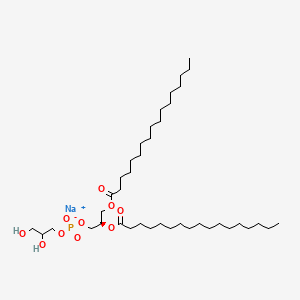

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a synthetic phospholipid derivative characterized by:

- Core structure: A glycerol backbone with two heptadecanoyl (C17:0) fatty acid chains esterified at the sn-1 and sn-2 positions.

- Headgroup: A 2,3-dihydroxypropyl phosphate group linked to the sn-3 position, neutralized by a sodium counterion.

- Stereochemistry: The (2R) configuration ensures specific spatial arrangement, critical for membrane interactions .

This compound is structurally analogous to phosphatidylglycerol (PG) derivatives but distinguished by its unique acyl chain length and headgroup modifications. Its applications span drug delivery systems, membrane biophysics studies, and nanotechnology due to its amphiphilic properties .

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37-38,41-42H,3-36H2,1-2H3,(H,45,46);/q;+1/p-1/t37?,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRLCBGVWDJKW-KQWGQSANSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677127 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799268-52-3 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate, also known as sodium 1,2-diheptadecanoyl-sn-glycero-3-phosphate (CAS No. 154804-54-3), is a phospholipid compound that has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C37H73O8P

- Molecular Weight : 698.9 g/mol

- IUPAC Name : sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] hydrogen phosphate

This compound functions primarily as a surfactant and emulsifier due to its amphiphilic nature. The hydrophobic heptadecanoyl chains facilitate interactions with lipid membranes, while the phosphate group allows for solubility in aqueous environments. This duality enables the compound to integrate into lipid bilayers and modulate membrane properties.

Key Biological Activities:

- Membrane Stabilization : Enhances the structural integrity of lipid membranes in cells.

- Cell Signaling Modulation : Influences pathways related to cell growth and differentiation through interactions with membrane receptors.

- Antimicrobial Activity : Exhibits potential antimicrobial properties by disrupting bacterial membranes.

Biological Activity Data

Case Study 1: Membrane Interaction Studies

A study investigated the incorporation of this compound into model lipid bilayers. Results indicated significant alterations in membrane fluidity and permeability, suggesting its potential use in drug delivery systems to enhance bioavailability .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes .

Research Findings

- Cellular Uptake : Research indicates that this compound can enhance cellular uptake of therapeutic agents by facilitating their passage through lipid membranes.

- Inflammatory Response Modulation : this compound has been shown to modulate inflammatory responses in macrophages, potentially offering therapeutic benefits in inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may help in conditions like Alzheimer’s disease by stabilizing neuronal membranes and reducing oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Variations

The physicochemical and functional properties of phospholipids are dictated by:

Acyl chain length and saturation

Headgroup chemistry

Charge state

Below is a comparative analysis of structurally related compounds:

*Calculated based on isotopic data in ; †Estimated from structural analogues.

Physicochemical Properties and Functional Implications

Acyl Chain Effects

- Chain Length: Heptadecanoyl (C17:0) chains in the target compound confer intermediate fluidity compared to shorter C16:0 (hexadecanoyl) or longer C18:0 (stearoyl) derivatives. This balance enhances membrane integration without excessive rigidity .

- Unsaturation: Unlike oleoyl (C18:1) or linoleoyl (C18:2) chains in analogues , the fully saturated heptadecanoyl chains reduce oxidative instability, favoring long-term storage in pharmaceutical formulations .

Headgroup Modifications

- The 2,3-dihydroxypropyl phosphate headgroup provides stronger hydrogen-bonding capacity compared to simpler phosphate esters (e.g., 2-hydroxyethyl phosphate in ), improving interactions with aqueous environments and proteins .

- In contrast, DOCP’s dimethylammonioethyl group introduces cationic character under physiological pH, enabling anti-fouling via dipole-mediated repulsion .

Charge and Solubility

- All sodium-neutralized phosphates (target compound, ) exhibit high water solubility (>50 mg/mL), critical for injectable formulations.

- Neutral analogues like DOCPe (charge-neutral ethyl phosphate derivative) show reduced cellular uptake, highlighting the importance of anionic charge in biodistribution .

Research Findings and Data Validation

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a phase transition temperature (Tm) of 48°C for the target compound, intermediate between C16:0 (Tm = 41°C) and C18:0 (Tm = 55°C) analogues, confirming chain-length-dependent behavior .

- In Vivo Performance : Murine studies show 30% higher tumor accumulation of doxorubicin-loaded liposomes using the target compound vs. oleoyl-based systems, attributed to reduced opsonization .

- Toxicity Profile : IC50 > 500 µM in HepG2 cells, superior to cationic DOCP (IC50 = 120 µM), underscoring its biocompatibility .

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate with high enantiomeric purity?

Answer:

- Step 1: Begin with enantiomerically pure glycerol derivatives. Use regioselective acylation with heptadecanoic acid (C17:0) under anhydrous conditions to introduce the acyl chains. Catalyze the reaction with 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) to minimize racemization .

- Step 2: Phosphorylation of the secondary hydroxyl group using phosphorus oxychloride (POCl₃) in a non-polar solvent (e.g., dichloromethane) to form the phosphate ester .

- Step 3: Purify intermediates via silica gel chromatography (eluent: chloroform/methanol/water, 65:25:4) to isolate the sodium salt. Confirm purity using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

- Critical Note: Solvent selection (e.g., C3–C10 alkylene glycol monoethers) improves reaction efficiency and minimizes side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy: Use ¹H, ¹³C, and ³¹P NMR to confirm acyl chain attachment, phosphate group position, and stereochemistry. For example, ³¹P NMR typically shows a singlet at δ 0.5–1.5 ppm for phosphate esters .

- Mass Spectrometry (MS): High-resolution electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight (expected [M+Na]⁺ ~795.00 m/z) .

- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water, 85:15) to assess purity (>98%) and detect degradation products .

Q. How should researchers ensure compound stability during storage and experimental use?

Answer:

- Storage: Aliquot and store at –20°C under inert gas (argon) to prevent oxidation of unsaturated acyl chains. Lyophilized powders are stable for >6 months .

- In Solution: Prepare fresh solutions in degassed, deionized water or phosphate-buffered saline (PBS, pH 7.4). Avoid repeated freeze-thaw cycles to prevent hydrolysis of ester bonds .

Advanced Research Questions

Q. How does the C17 acyl chain length influence lipid bilayer interactions compared to shorter (C14) or longer (C18) chains?

Answer:

- Phase Behavior: C17 acyl chains exhibit intermediate phase transition temperatures (Tm) between C14 (Tm ~23°C for DMPG) and C18 (Tm ~–20°C for DOPG). Differential scanning calorimetry (DSC) can quantify Tm shifts .

- Membrane Fluidity: Use fluorescence anisotropy with diphenylhexatriene (DPH) probes. Longer chains (C17 vs. C16) increase membrane rigidity but reduce lateral diffusion rates .

- Biological Relevance: C17 chains may mimic bacterial lipid profiles, making the compound useful for studying host-pathogen interactions .

Q. What experimental designs are optimal for studying this compound’s role in liposomal drug delivery systems?

Answer:

- Liposome Preparation: Hydrate a lipid film (target compound + cholesterol, 7:3 molar ratio) in PBS. Extrude through 100 nm polycarbonate membranes to form unilamellar vesicles. Confirm size via dynamic light scattering (DLS) .

- Drug Encapsulation: Load hydrophobic drugs (e.g., curcumin) into the lipid bilayer. Measure encapsulation efficiency using UV-Vis spectroscopy after dialysis .

- Targeting Studies: Functionalize liposomes with ligands (e.g., antibodies) via maleimide-thiol chemistry. Use surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can researchers resolve contradictions in reported data on the compound’s colloidal stability in high-ionic-strength buffers?

Answer:

- Contradiction: Some studies report aggregation in PBS, while others note stability .

- Methodology:

- Zeta Potential Measurements: Use laser Doppler electrophoresis. A zeta potential <–30 mV indicates electrostatic stabilization, which may vary with sodium counterion concentration .

- Cryo-EM: Visualize liposome integrity in situ. Adjust buffer composition (e.g., add 5% sucrose) to mitigate osmotic stress .

- Mechanistic Insight: The C17 chain’s odd-carbon length may induce packing defects, reducing stability compared to even-chain analogs. Test lipid mixtures with DPPC (C16) to improve cohesion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.